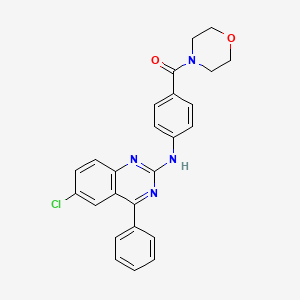

(4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone

Description

(4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes a quinazoline core, a phenyl group, and a morpholino group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name |

[4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenyl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClN4O2/c26-19-8-11-22-21(16-19)23(17-4-2-1-3-5-17)29-25(28-22)27-20-9-6-18(7-10-20)24(31)30-12-14-32-15-13-30/h1-11,16H,12-15H2,(H,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBANKFUBRDOAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone typically involves multiple steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzonitrile with an appropriate aldehyde or ketone under acidic or basic conditions.

Amination: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where the chloroquinazoline reacts with aniline in the presence of a base.

Morpholino Group Addition: The final step involves the reaction of the intermediate compound with morpholine under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Solvent recycling and purification steps are also crucial in industrial settings to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and morpholino groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed on the quinazoline core using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chloroquinazoline moiety, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and mild acidic conditions.

Substitution: Amines, thiols, and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of quinazoline N-oxides and phenyl ketones.

Reduction: Formation of dihydroquinazolines and reduced phenyl derivatives.

Substitution: Formation of substituted quinazolines with various functional groups.

Scientific Research Applications

Therapeutic Applications

-

Anticancer Activity

- Numerous studies highlight the potential of quinazoline derivatives in cancer treatment. The compound has shown promising results in inhibiting tumor growth in various cancer cell lines. Its mechanism often involves the inhibition of specific kinases that are overexpressed in cancer cells, thereby disrupting critical signaling pathways necessary for tumor survival and proliferation .

- A notable study indicated that compounds similar to this one exhibited cytotoxic effects against breast and lung cancer cell lines, suggesting that further research could confirm its efficacy as a chemotherapeutic agent .

-

Anti-inflammatory Effects

- The morpholino group present in the compound has been associated with anti-inflammatory properties. Research indicates that quinazoline derivatives can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines . This application is particularly relevant in diseases such as rheumatoid arthritis and other chronic inflammatory conditions.

- Antimicrobial Activity

Case Studies

- In vitro Studies

- Animal Models

Mechanism of Action

The mechanism of action of (4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone involves the inhibition of specific kinases. These kinases are part of signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these enzymes, the compound can disrupt abnormal cell signaling in cancer cells, leading to reduced proliferation and increased apoptosis (programmed cell death).

Comparison with Similar Compounds

Similar Compounds

Gefitinib: Another quinazoline-based kinase inhibitor used in cancer therapy.

Erlotinib: A similar compound with a quinazoline core, used as an anticancer agent.

Lapatinib: A dual kinase inhibitor with a quinazoline structure, used in the treatment of breast cancer.

Uniqueness

(4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its morpholino group, in particular, enhances its solubility and bioavailability, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and comparison with similar compounds

Biological Activity

The compound (4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone , a quinazoline derivative, has garnered attention due to its diverse biological activities. This article summarizes the pharmacological potential, structure-activity relationships, and relevant case studies associated with this compound.

Overview of Quinazoline Derivatives

Quinazoline and its derivatives, including the target compound, have been extensively studied for their anticancer , anti-inflammatory , antibacterial , and antioxidant properties. The structural modifications in quinazoline derivatives often enhance their biological efficacy, making them promising candidates for drug development .

1. Anticancer Activity

Quinazoline derivatives have shown significant anticancer activity across various cancer cell lines. For instance, compounds with similar structural features have demonstrated potent inhibitory effects on DNA polymerase III, leading to bacterial cell death . The target compound's ability to inhibit cancer cell proliferation is hypothesized to be linked to its interaction with specific molecular targets involved in cancer progression.

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound Name | Cell Line Tested | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 2.09 | EGFR inhibition |

| Compound B | HepG2 | 2.08 | CA inhibition |

| Target Compound | Various | TBD | TBD |

2. Anti-inflammatory Activity

The anti-inflammatory potential of quinazoline derivatives is notable, particularly in inhibiting cyclooxygenase (COX) enzymes. Studies indicate that modifications in the phenyl and morpholino groups can significantly affect COX selectivity and overall anti-inflammatory efficacy .

3. Antibacterial Activity

Quinazoline-based compounds exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups, such as chlorine, enhances the antibacterial activity by improving the compound's binding affinity to bacterial targets .

Table 2: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | Staphylococcus aureus | 10 μg/mL |

| Compound D | Escherichia coli | 15 μg/mL |

| Target Compound | TBD | TBD |

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is heavily influenced by their structural components. Modifications at various positions on the quinazoline ring can lead to enhanced potency against specific biological targets. For example, the introduction of a morpholino group has been associated with improved solubility and bioavailability, which are critical for therapeutic efficacy .

Case Studies

Several studies have highlighted the efficacy of quinazoline derivatives in clinical settings:

- Study on Anticancer Efficacy : A recent study evaluated a series of quinazoline derivatives against breast cancer cell lines (MCF-7). The results indicated that compounds with similar structural motifs as the target compound exhibited significant cytotoxicity, further validating the potential of these derivatives in cancer therapy .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of quinazoline derivatives in animal models. The results demonstrated a marked reduction in inflammatory markers following treatment with these compounds, suggesting their potential as therapeutic agents for inflammatory diseases .

Q & A

Q. How can researchers design SAR studies to optimize antimicrobial activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.